molecular formula C12H15N3O3 B2727041 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047680-96-5

2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B2727041
CAS No.: 1047680-96-5
M. Wt: 249.27
InChI Key: BWJDKSOYBJVIKS-UHFFFAOYSA-N
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Description

2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is an organic compound that features both an allylamino group and a pyridin-3-ylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Allylamino Group: This can be achieved by reacting an appropriate allyl halide with an amine under basic conditions.

    Introduction of the Pyridin-3-ylamino Group: This step involves the coupling of a pyridin-3-ylamine with a suitable precursor, such as a halogenated butanoic acid derivative, using a palladium-catalyzed cross-coupling reaction.

    Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid: Lacks the allyl group.

    2-(Allylamino)-4-oxo-4-(phenylamino)butanoic acid: Contains a phenyl group instead of a pyridin-3-yl group.

Uniqueness

2-(Allylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is unique due to the presence of both an allylamino group and a pyridin-3-ylamino group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-oxo-2-(prop-2-enylamino)-4-(pyridin-3-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-5-14-10(12(17)18)7-11(16)15-9-4-3-6-13-8-9/h2-4,6,8,10,14H,1,5,7H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJDKSOYBJVIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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